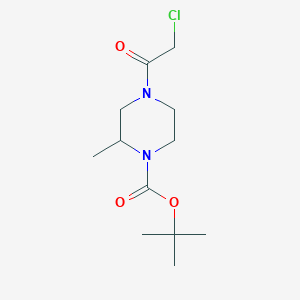

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis AnalysisThe synthesis of tert-butyl-based piperazine derivatives often involves multistep reactions starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a structurally related compound, demonstrates an efficient approach involving nucleophilic substitution, reduction, oxidation, and acylation steps, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Such methodologies highlight the complex yet achievable routes to tert-butyl piperazine derivatives, indicating similar synthetic feasibility for "Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate."

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction (XRD) provides critical insights into the conformation and geometry of tert-butyl piperazine derivatives. For example, the study on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the molecule's crystal structure and conformation, emphasizing the impact of substituents on molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl piperazine derivatives engage in various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of such compounds involves key reactions including nucleophilic substitution, oxidation, and acylation, showcasing their chemical versatility (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of tert-butyl piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystallographic study on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed specific unit cell parameters, shedding light on the compound's solid-state characteristics (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, and stability under various conditions, define the compound's applicability in synthesis. For example, the efficient routes to 1-tert-butyl-4-chloropiperidine illustrate the compound's chemical transformations and the generation of functional groups, indicative of the broader chemical properties of tert-butyl piperazine derivatives (Amato et al., 2005).

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate serves as a significant compound in chemical synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of various biologically active compounds. For example, its derivatives have been utilized in the development of histamine H4 receptor ligands, which show potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008). Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an essential intermediate for small molecule anticancer drugs, highlighting the versatile role of these compounds in drug synthesis (Zhang et al., 2018).

X-ray Crystallography and Structural Analysis

This compound has also found applications in the field of X-ray crystallography and structural analysis. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, another derivative, has been studied using X-ray crystallography to understand its molecular structure and packing (Didierjean et al., 2004).

Protein Research and Biochemistry

Furthermore, tert-butyl compounds, like O-tert-Butyltyrosine, have been used in protein research. O-tert-Butyltyrosine serves as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities, which is crucial in understanding protein-ligand interactions (Chen et al., 2015).

Organic Chemistry and Material Science

In organic chemistry and material science, tert-butyl derivatives play a role in various synthesis processes. For example, the use of tert-butyl methyl ether in esterification and Ritter reaction demonstrates its versatility in organic synthesis (Dawar et al., 2011).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, in contact with skin, if inhaled, and causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-9-8-14(10(16)7-13)5-6-15(9)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXABQJNCSOJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)